An In-depth Technical Guide to tert-Butyl indolin-5-ylcarbamate: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to tert-Butyl indolin-5-ylcarbamate: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive overview of tert-butyl indolin-5-ylcarbamate, a critical building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, supported by practical, field-tested protocols and insights.
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups to interact with biological targets. The introduction of a protected amine at the 5-position, as seen in tert-butyl indolin-5-ylcarbamate, offers a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The tert-butyloxycarbonyl (Boc) protecting group on the 5-amino substituent is of particular strategic importance. Its stability under a wide range of reaction conditions, coupled with the relatively mild methods for its removal, allows for selective manipulation of other functional groups within a synthetic sequence. This makes tert-butyl indolin-5-ylcarbamate a highly sought-after intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Identification
The accurate identification and characterization of starting materials are fundamental to reproducible and successful synthesis. The key properties of tert-butyl indolin-5-ylcarbamate are summarized below.
| Property | Value | Source |
| CAS Number | 885270-06-4 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | [1] |
| Synonyms | (2,3-DIHYDRO-1H-INDOL-5-YL)-CARBAMIC ACID TERT-BUTYL ESTER, tert-butyl N-indolin-5-ylcarbamate | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
Synthesis of tert-Butyl indolin-5-ylcarbamate
A common synthetic route to tert-butyl indolin-5-ylcarbamate involves the protection of the commercially available 5-nitroindoline, followed by reduction of the nitro group. This pathway is efficient and scalable.
Caption: Synthetic pathway for tert-butyl indolin-5-ylcarbamate.
A key consideration in this synthesis is the choice of reducing agent for the nitro group. Catalytic hydrogenation with palladium on carbon is a clean and effective method. Alternatively, metal-acid systems like iron in the presence of ammonium chloride can be employed, which are often more cost-effective for large-scale production.
Applications in Drug Discovery and Development
The utility of tert-butyl indolin-5-ylcarbamate lies in its role as a versatile intermediate for the synthesis of a wide array of pharmaceutical candidates. The Boc-protected amine serves as a latent nucleophile, which, after deprotection, can be readily functionalized through various reactions such as acylation, alkylation, and sulfonylation.
One notable application is in the synthesis of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which have shown promise as anti-inflammatory agents.[2] The indoline core serves as a scaffold to which pharmacophoric elements are attached, often through modification at the 5-amino position.
Below is a representative workflow illustrating the use of tert-butyl indolin-5-ylcarbamate in the synthesis of a hypothetical drug candidate.
Caption: General workflow for drug candidate synthesis.
Experimental Protocol: Boc Deprotection of tert-Butyl indolin-5-ylcarbamate
The removal of the Boc group is a crucial step to unmask the 5-amino functionality for subsequent reactions. Acid-mediated deprotection is the most common and reliable method.
Objective: To efficiently and cleanly remove the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl indolin-5-ylcarbamate to yield 5-aminoindoline.
Materials:
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tert-Butyl indolin-5-ylcarbamate (1.0 eq)
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Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in 1,4-dioxane
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl indolin-5-ylcarbamate. Dissolve the solid in dichloromethane (approximately 10 mL per gram of starting material).
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Rationale: DCM is an excellent solvent for both the starting material and the resulting salt, and it is unreactive under the acidic conditions.
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Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid to the stirred solution.
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Rationale: The reaction is exothermic, and cooling prevents potential side reactions. Slow addition ensures better control of the reaction temperature. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then trapped by the counter-ion or solvent, leading to the formation of isobutylene and carbon dioxide.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Rationale: TLC allows for the visualization of the consumption of the less polar starting material and the appearance of the more polar product (which may remain at the baseline).
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.
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Neutralization: Dissolve the residue in ethyl acetate or DCM and carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
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Rationale: This step neutralizes the excess acid and converts the ammonium salt of the product to the free amine, which is soluble in the organic layer.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
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Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Rationale: The brine wash removes residual water and inorganic salts. Anhydrous sodium sulfate removes any remaining traces of water.
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Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford 5-aminoindoline, which can be used in the next step without further purification or purified by column chromatography if necessary.
Procurement of tert-Butyl indolin-5-ylcarbamate
This key intermediate is available from several reputable chemical suppliers. When sourcing, it is crucial to consider purity, availability, and scalability for larger-scale synthetic needs.
| Supplier | Website |
| BLD Pharm | [3] |
| AiFChem | [4] |
| ChemicalBook | [5] |
| PubChem | [Link][1] |
Note: This is not an exhaustive list, and availability may vary.
Conclusion
tert-Butyl indolin-5-ylcarbamate is a cornerstone building block in modern medicinal chemistry. Its robust nature, coupled with the strategic placement of a versatile Boc-protected amine on the privileged indoline scaffold, provides chemists with a reliable and adaptable tool for the synthesis of complex and novel drug candidates. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher working in the field of drug discovery and development.
References
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Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(7), 1495–1506. [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl indolin-5-ylcarbamate. PubChem. Retrieved January 26, 2026, from [Link]
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Di Micco, S., Terracciano, S., Cantone, V., St-Denis, C., Oger, C., Galano, J.-M., Durand, T., Bifulco, G., & Bruno, I. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(24), 18013–18037. [Link]
Sources
- 1. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 885270-06-4|tert-Butyl indolin-5-ylcarbamate|BLD Pharm [bldpharm.com]
- 4. 885270-06-4 | tert-Butyl indolin-5-ylcarbamate - AiFChem [aifchem.com]
- 5. Tert-butyl indolin-5-yl-carbamate | 885270-06-4 [amp.chemicalbook.com]
